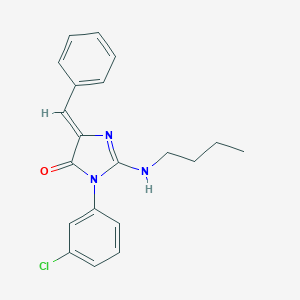
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one, also known as CLP290, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the imidazolone family and has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has also been investigated for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and stroke.
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is not fully understood, but it is believed to act as an activator of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. Activation of TRPA1 by (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been shown to have analgesic effects by reducing pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its high potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of TRPA1 in pain signaling and other physiological processes. However, one limitation of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one. One area of interest is the potential use of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one in the treatment of epilepsy. It has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Another area of interest is the development of more potent and selective TRPA1 activators, which could lead to the development of new drugs for the treatment of pain and other diseases. Finally, the potential use of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one in combination with other drugs, such as opioids, could lead to improved pain management strategies.
Synthesemethoden
The synthesis of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one involves the reaction of 2-amino-3-(3-chlorophenyl)imidazol-4-one with benzaldehyde and butylamine. The reaction is carried out under reflux in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain the final compound.
Eigenschaften
Molekularformel |
C20H20ClN3O |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one |
InChI |
InChI=1S/C20H20ClN3O/c1-2-3-12-22-20-23-18(13-15-8-5-4-6-9-15)19(25)24(20)17-11-7-10-16(21)14-17/h4-11,13-14H,2-3,12H2,1H3,(H,22,23)/b18-13- |
InChI-Schlüssel |
PIOIBPSGTXRYHR-AQTBWJFISA-N |
Isomerische SMILES |
CCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)